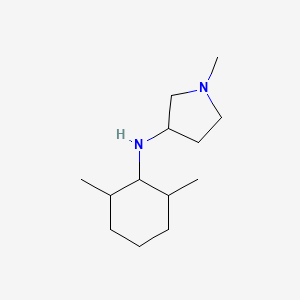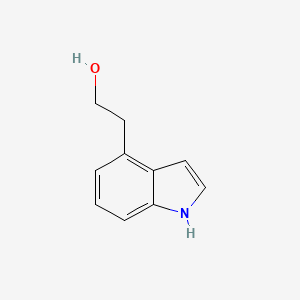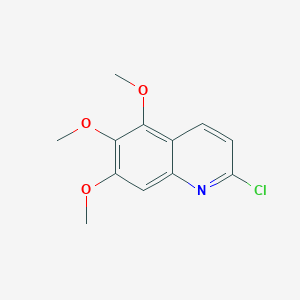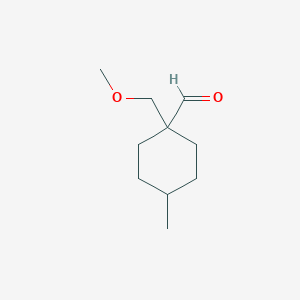
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that combines a cyclohexane ring with a methoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Methoxymethyl chloride, suitable bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 1-(Methoxymethyl)-4-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(Methoxymethyl)-4-methylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Industrial Chemistry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde involves its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.
Methoxymethyl Group: Acts as a protecting group in organic synthesis, preventing unwanted reactions at specific sites.
Cyclohexane Ring: Provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Methoxymethyl)-4-methylcyclohexane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
1-(Methoxymethyl)-4-methylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
2-(Methoxymethyl)-1,4-benzenediamine: Contains a methoxymethyl group but with a benzene ring instead of a cyclohexane ring.
Uniqueness
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, methoxymethyl group, and aldehyde functional group. This combination imparts specific reactivity and stability, making it valuable in various chemical applications.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9-3-5-10(7-11,6-4-9)8-12-2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
LFNLZMRXNTZWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(COC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



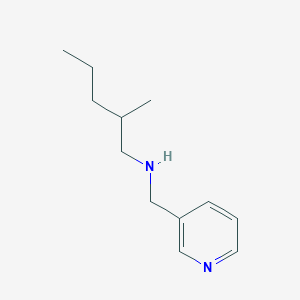


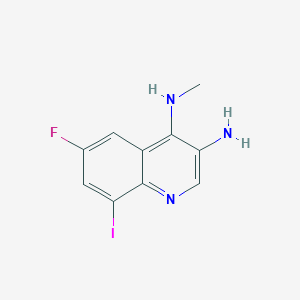
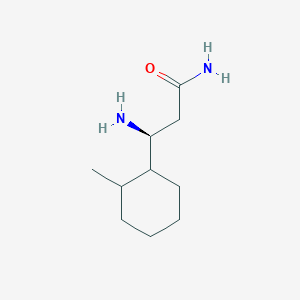
![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13257306.png)

![N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B13257313.png)
![4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13257323.png)
